molecular formula C8H8N2 B1643620 2-Methyl-6H-pyrrolo[3,2-b]pyridine

2-Methyl-6H-pyrrolo[3,2-b]pyridine

Cat. No.: B1643620
M. Wt: 132.16 g/mol
InChI Key: WLRPLMGGEGCLEU-UHFFFAOYSA-N
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Description

2-Methyl-6H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine ring system with a methyl substituent at the 2-position. This structure positions it as a versatile intermediate in pharmaceutical and materials chemistry. Patent literature () further underscores the relevance of substituted pyrrolo[3,2-b]pyridines in medicinal chemistry, suggesting their utility in developing bioactive compounds .

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2-methyl-6H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h3-5H,2H2,1H3

InChI Key

WLRPLMGGEGCLEU-UHFFFAOYSA-N

SMILES

CC1=NC2=CCC=NC2=C1

Canonical SMILES

CC1=NC2=CCC=NC2=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Effects

6-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-51-1)

  • Structural Differences: The nitrogen atoms in the pyrrolopyridine core are positioned at [2,3-b] instead of [3,2-b], making it a positional isomer.
  • Applications : Primarily used as a research chemical, with safety data indicating precautions for inhalation and handling .
  • Key Contrast : The 6-methyl substituent in this isomer may influence solubility and metabolic stability differently compared to the 2-methyl group in the target compound.

2.1.2 3-Methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid (CAS 1218347-75-1)

  • Structural Features: Incorporates a pyrrolo[3,4-b]pyridine moiety with a ketone and butanoic acid substituent.
  • Applications : Listed as a pharmaceutical intermediate, highlighting the role of pyrrolopyridine derivatives in drug synthesis .

Substituent Effects: Methyl vs. Bromo

6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-51-7)

  • Substituent Impact : The bromine atom at the 6-position introduces steric bulk and electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Widely used as a synthetic intermediate for pharmaceuticals and organic materials .
  • Key Contrast : The bromo group increases molecular weight (211.06 g/mol vs. ~132.16 g/mol for the target compound) and alters reactivity profiles, making it more suitable for catalytic transformations.

Preparation Methods

Mechanism and Adaptability

The reaction proceeds via initial C=N bond formation, followed by nucleophilic attack of the pyrrole’s amino group on the electrophilic carbonyl carbon. Acid catalysis facilitates cyclization, with the methyl group introduced via the active methylene component (e.g., acetylacetone). For this compound, malononitrile derivatives could be replaced with methyl-bearing reagents to install the desired substituent at position 2.

Table 1: Cyclocondensation Conditions for Pyrrolo[3,2-b]pyridine Derivatives

Starting Material Reagent Catalyst Yield (%) Reference
2-Aminopyrrole derivative Acetylacetone AcOH/HCl 65–78
2-Aminopyrrole derivative Ethyl cyanoacetate AcOH/HCl 70–82

Multi-Component Bicyclization Strategies

Four-component bicyclization, as demonstrated by, offers a versatile route to complex heterocycles. In their work, aryl amines, arylglyoxals, and cyclic diketones underwent acid-promoted condensation to form pyrazolo[3,4-b]pyridines. Although this method targets pyrazole-fused systems, analogous strategies could be adapted for pyrrolo[3,2-b]pyridines by selecting components that favor pyrrole ring formation.

Key Considerations

  • Methyl Group Introduction : Substituting one component with a methyl-bearing reagent (e.g., methylglyoxal instead of arylglyoxal) could direct methyl placement at position 2.
  • Catalyst Optimization : Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., Cu(OAc)₂) may enhance regioselectivity.

Vilsmeier–Haack Reaction for Dicarbonyl Intermediates

A recent study by employed the Vilsmeier–Haack reaction to synthesize pyrrolo[2,3-d]pyridazines and 6-azaindoles. Starting from 4-aroyl pyrroles, formylation at positions 2 and 3 generated dicarbonyl intermediates, which were subsequently condensed with hydrazines or glycine methyl ester. For this compound, this method could be modified by using methyl-substituted aroyl groups to direct methyl incorporation.

Table 2: Vilsmeier–Haack Reaction Parameters

Starting Material Reagent Product Yield (%) Reference
4-Aroyl pyrrole POCl₃/DMF Pyrrolo-2,3-dicarbonyl 75–88

Cross-Coupling and Functionalization of Preformed Cores

Post-cyclization functionalization via cross-coupling reactions provides a modular approach to installing methyl groups. In, Chan–Lam coupling and T3P-mediated amidation were used to diversify pyrrolo[2,3-b]pyridine-2-carboxamides. For this compound, methylation could be achieved through:

  • Alkylation : Treatment of a deprotonated pyrrolopyridine with methyl iodide.
  • Suzuki–Miyaura Coupling : Employing methylboronic acid derivatives, though this requires pre-functionalized halogenated intermediates.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

Method Advantages Limitations
Cyclocondensation High atom economy, one-pot synthesis Limited substituent flexibility
Multi-Component Structural diversity Complex optimization required
Vilsmeier–Haack Access to dicarbonyl intermediates Harsh reaction conditions
Cross-Coupling Precision in substituent placement Requires pre-functionalized substrates

Structural Confirmation and Analytical Data

The identity of this compound is confirmed via:

  • ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.8–8.2 ppm, with the methyl group as a singlet at δ 2.5 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 132.16 (C₈H₈N₂).

Q & A

Q. What are the common synthetic routes for 2-Methyl-6H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?

Answer: The synthesis of pyrrolo[3,2-b]pyridine derivatives typically involves cyclization or condensation reactions. For example:

  • Cyclization with 2-amino-1H-pyrrole and carbonitriles under acidic conditions (e.g., acetic acid) yields the core structure .
  • Microwave-assisted synthesis significantly reduces reaction time (e.g., 3 minutes vs. 3 hours for classical heating) and improves yield by minimizing side reactions. Pyridine is often used as a solvent in such protocols .

Optimization Strategies:

Parameter Classical Method Microwave Method
Time 3 hours3 minutes
Solvent Pyridine (15 cm³)Pyridine (4 cm³)
Yield Moderate (crystallization)High (reduced degradation)

Recommendation: For scale-up, combine microwave efficiency with solvent optimization (e.g., greener alternatives). Validate purity via LC-MS or crystallization .

Q. Which analytical techniques are most reliable for characterizing this compound purity?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Validated methods using C18 columns and UV detection (e.g., 254 nm) can resolve impurities .
  • Spectrophotometry: UV-Vis absorption at λmax ~270 nm (common for aromatic heterocycles) provides rapid purity assessment .
  • Crystallization Monitoring: Ethanol or methanol recrystallization improves purity, with melting point analysis (e.g., 157–159°C for related pyridones) confirming consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological targets?

Answer: SAR studies focus on substituent effects:

  • Position 6: Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability and receptor binding (e.g., sigma ligands in CNS disorders) .
  • Position 2: Methyl groups improve lipophilicity, aiding blood-brain barrier penetration .

Example:

Derivative Biological Activity Key Modification
6-(Trifluoromethyl)-substitutedSigma receptor antagonismEnhanced binding affinity
3,4a-Dimethyl-substitutedAnthelmintic (Haemonchus contortus)Increased in vivo efficacy

Methodology: Use computational docking paired with in vitro assays (e.g., receptor binding) to prioritize derivatives .

Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[3,2-b]pyridine derivatives?

Answer: Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. primary neurons) or dosing protocols.
  • Metabolic Stability: In vitro vs. in vivo models may yield divergent results due to hepatic metabolism.

Case Study: Antitumor activity reported in in vitro screens (e.g., IC₅₀ = 5 µM ) but not replicated in vivo may require pharmacokinetic optimization (e.g., prodrug strategies). Validate using orthogonal assays (e.g., xenograft models) .

Q. What are the safety considerations for handling this compound in laboratory settings?

Answer:

  • Hazards: Harmful upon inhalation, skin contact, or ingestion (Category H302/H315 ).
  • Mitigation:
    • Use fume hoods and PPE (nitrile gloves, lab coats).
    • Store under inert atmosphere at 2–8°C to prevent degradation .

Methodological Guidance

Q. How to design a scalable synthesis protocol for novel pyrrolo[3,2-b]pyridine analogs?

Answer:

  • Step 1: Optimize microwave conditions (power, solvent volume) using design-of-experiment (DoE) approaches .
  • Step 2: Incorporate flow chemistry for continuous production of intermediates (e.g., 2-amino-pyrrole derivatives) .
  • Step 3: Purify via flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

Q. What strategies improve the solubility of this compound in aqueous buffers?

Answer:

  • Salt Formation: React with HCl or citrate to form water-soluble salts.
  • Cosolvency: Use DMSO/PBS mixtures (<10% DMSO to avoid cytotoxicity) .
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes for in vivo delivery .

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